3,3,4,4,5-pentamethylheptane physical and chemical properties data
3,3,4,4,5-pentamethylheptane physical and chemical properties data
Thermophysical Characterization and Application of 3,3,4,4,5-Pentamethylheptane in Advanced Materials and Drug Development
Executive Summary
In the landscape of specialized hydrocarbon solvents and drug development excipients, highly branched alkanes occupy a critical niche. 3,3,4,4,5-pentamethylheptane (CAS: 62199-74-0) is a C₁₂H₂₆ isomer that demonstrates extreme steric hindrance due to the continuous sequence of quaternary and tertiary carbons along its backbone[1]. As a Senior Application Scientist, I approach this molecule not merely as a solvent, but as a highly engineered micro-environment. Its unique architecture fundamentally alters its intermolecular interactions, leading to depressed boiling points, lowered density, and extreme lipophilicity compared to its linear counterpart, n-dodecane[2]. This guide synthesizes the thermophysical data of 3,3,4,4,5-pentamethylheptane and details its field-proven applications, particularly in the fabrication of bioresorbable medical coatings[3].
Molecular Architecture & Causality of Physical Properties
The physical behavior of 3,3,4,4,5-pentamethylheptane is dictated entirely by its molecular geometry. Linear alkanes like n-dodecane possess high surface areas, allowing them to align closely and maximize London dispersion forces. In contrast, the five methyl groups clustered at the C3, C4, and C5 positions of 3,3,4,4,5-pentamethylheptane force the molecule into a bulky, pseudo-spherical conformation[2].
The Causality of Branching:
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Density Depression: The bulky methyl groups prevent the molecules from packing efficiently in the liquid state, resulting in a lower density than linear C12 isomers[2].
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Volatility & Boiling Point: Because the molecules cannot closely interact, the energy required to separate them in the liquid phase is significantly reduced. This weakens the London dispersion forces, depressing the boiling point and shortening its retention time in gas chromatography (GC)[2]. Antoine coefficients for its vapor pressure curve are actively utilized in thermophysical modeling[4].
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Aqueous Partitioning: The molecule exhibits an XLogP3 of 5.6, indicating profound hydrophobicity[1]. Consequently, its Henry's Law constant (Hcp) in water is exceptionally low (6.1×10⁻⁷ to 7.2×10⁻⁷ mol/(m³·Pa)), meaning it partitions almost exclusively into the gas or lipid phases rather than remaining in aqueous solution[5][6].
Fig 1. Causality pathway of steric hindrance on thermophysical properties.
Quantitative Thermophysical & Chemical Data
The following table synthesizes the core chemical identifiers and thermophysical properties critical for formulation and environmental modeling.
| Property | Value | Scientific Implication |
| Chemical Formula | C₁₂H₂₆ | Saturated aliphatic hydrocarbon[7]. |
| CAS Registry Number | 62199-74-0 | Primary identifier for regulatory compliance[1]. |
| Exact Mass | 170.20345 g/mol | Used for high-resolution MS identification[1]. |
| XLogP3 | 5.6 | Extreme lipophilicity; ideal for hydrophobic solvation[1]. |
| Henry's Law Constant (Hcp) | 6.1×10⁻⁷ – 7.2×10⁻⁷ mol/(m³·Pa) | High volatility from aquatic systems; high persistence in lipid phases[5][6]. |
| Rotatable Bonds | 4 | Restricted conformational flexibility due to branching[1]. |
Experimental Workflows & Protocols
To translate these properties into actionable laboratory science, I have detailed two self-validating protocols. The first verifies the compound's partitioning behavior, and the second leverages its volatility for advanced medical device coatings.
Protocol 1: Determination of Henry's Law Constant via Phase-Ratio Variation GC-MS
Objective: Empirical validation of the Henry's Law constant (Hcp) to predict environmental persistence and bioavailability[2]. Causality & Self-Validation: By utilizing a phase-ratio variation method, we eliminate the need for external calibration curves. The system self-validates by plotting the reciprocal of the GC-MS peak area against the gas-to-liquid volume ratio. A strictly linear plot (R² > 0.99) confirms that thermodynamic equilibrium has been reached and matrix effects are negligible.
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Preparation: Prepare a 10 µM solution of 3,3,4,4,5-pentamethylheptane in ultra-pure water.
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Vial Aliquoting: Dispense varying volumes of the solution (e.g., 2, 4, 6, 8, and 10 mL) into identical 20 mL hermetically sealed headspace vials to create distinct gas-to-liquid phase ratios.
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Equilibration: Incubate the vials at exactly 298.15 K (25 °C) for 45 minutes with continuous agitation to ensure complete partitioning between the aqueous and headspace phases.
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Analysis: Extract 1 mL of the headspace gas using a gas-tight syringe and inject it into a GC-MS equipped with a non-polar stationary phase (e.g., HP-5MS).
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Data Synthesis: Plot 1/Area vs. Phase Ratio ( Vg/Vl ). The slope and intercept of this linear regression directly yield the partition coefficient, validating the literature Hcp values[6].
Protocol 2: Anhydrous Deposition of Bioresorbable Coatings
Objective: Fabrication of a delayed-degradation bioresorbable surface coating for medical implants using 3,3,4,4,5-pentamethylheptane as a volatile, hydrophobic carrier[3]. Causality & Self-Validation: The highly branched nature of the solvent ensures rapid, residue-free volatilization at standard temperatures, preventing cytotoxic solvent entrapment in the polymer matrix. Self-validation is achieved via post-deposition contact angle goniometry; a water contact angle >90° confirms the successful, uniform deposition of the hydrophobic layer[8].
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Substrate Preparation: Ensure the medical substrate (e.g., magnesium alloy) is completely anhydrous to prevent premature degradation[3].
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Solvent Formulation: Dissolve a hydrophobic cationic polyelectrolyte and a fatty acid (chain length > 5) in 3,3,4,4,5-pentamethylheptane[3]. The solvent's low density and high XLogP3 (5.6) ensure complete solvation of the lipophilic components[1].
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Deposition: Apply the solution to the substrate via spin-coating or dip-coating under an inert, anhydrous atmosphere.
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Volatilization: Allow the 3,3,4,4,5-pentamethylheptane to evaporate at room temperature. Its depressed boiling point ensures rapid clearance without thermal degradation of the bioresorbable polymers.
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Validation: Measure the water contact angle of the dried surface. A contact angle of ≥90° (ideally approaching 150° for extreme hydrophobicity) validates that water impermeability has been achieved, effectively delaying the degradation of the underlying implant by >90%[8].
Fig 2. Workflow for delayed-degradation bioresorbable surface coatings.
Conclusion
3,3,4,4,5-pentamethylheptane is a prime example of how molecular topology dictates macroscopic utility. By understanding the causality between its sterically hindered quaternary/tertiary carbons and its weakened intermolecular forces, researchers can leverage its low density, high volatility, and extreme hydrophobicity. Whether utilized as an analytical standard for thermophysical modeling or as a transient carrier solvent for next-generation bioresorbable implants, its physical properties provide a highly controlled, predictable environment for advanced chemical engineering.
References
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3,3,4,4,5-Pentamethylheptane Chemical Properties. LookChem. Available at: [Link]
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3,3,4,4,5-Pentamethylheptane | C12H26 | CID 53424846. PubChem. Available at: [Link]
- US20200171214A1 - Bioresorbable surface coating for delaying degradation.Google Patents.
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Compilation of Henry's law constants (version 5.0.0) for water as solvent. Atmospheric Chemistry and Physics (Copernicus). Available at: [Link]
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Thermophysical Properties of Chemicals and Hydrocarbons. epdf.pub. Available at: [Link]
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Yaws Handbook of Vapor Pressure Data. Scribd. Available at: [Link]
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